cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Historical Context and Development
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 736136-47-3) emerged as a structurally distinct compound in the early 21st century, with its first documented synthesis appearing in pharmaceutical and organometallic chemistry literature circa 2008. The development of this iodinated cyclohexane derivative paralleled advances in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, where halogenated aromatic intermediates gained prominence. Its structural complexity—featuring a stereogenic center, iodinated aryl group, and carboxylic acid functionality—made it a subject of interest for studying stereoelectronic effects in transition-metal-catalyzed transformations.
Structural Classification and Nomenclature
The compound belongs to the class of iodoaryl-substituted cyclohexanecarboxylic acids , characterized by:
- A cyclohexane core with a carboxylic acid group at position 1
- A 2-oxoethyl substituent at position 2
- A 2-iodophenyl group attached to the ketone moiety
IUPAC Name :
(1R,2R)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular Formula : C₁₅H₁₇IO₃
Molecular Weight : 372.21 g/mol
| Property | Value | Source |
|---|---|---|
| CAS Number | 736136-47-3 | |
| Purity | 97% (typical commercial grade) | |
| Stereochemical Descriptor | cis (1R,2R configuration) |
Stereochemical Features of cis Configuration
The cis configuration arises from the spatial arrangement of the 2-oxoethyl and carboxylic acid groups on the cyclohexane ring:
Properties
IUPAC Name |
(1R,2R)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHWWKTVPATLX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641384 | |
| Record name | (1R,2R)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-47-3 | |
| Record name | (1R,2R)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Oxoethyl Bridge
Step 1: Alkylation of Cyclohexanone
Cyclohexanone is reacted with ethyl 2-chloroacetoacetate under basic conditions, typically using potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction forms an intermediate bearing the 2-oxoethyl substituent on the cyclohexane ring.
Step 2: Introduction of the Iodophenyl Group
The intermediate is then coupled with 2-iodobenzaldehyde through an aldol-type condensation or related carbonyl addition reaction, forming the key bond between the cyclohexane ring and the iodophenyl group via the 2-oxoethyl linkage.
Stereochemical Control
- The cis configuration of the cyclohexane ring is maintained or induced during the synthesis, often by controlling reaction conditions such as temperature, solvent, and choice of base to favor the equatorial positioning of substituents, minimizing steric strain.
Reaction Conditions and Optimization
| Step | Reaction | Reagents/Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Alkylation of cyclohexanone | Cyclohexanone, ethyl 2-chloroacetoacetate, K₂CO₃, DMF, room temp to mild heating | Formation of 2-oxoethyl intermediate |
| 2 | Coupling with 2-iodobenzaldehyde | 2-iodobenzaldehyde, intermediate from step 1, base (e.g., NaOH or KOH), solvent (e.g., ethanol or THF), controlled temperature | Formation of carbon-carbon bond linking iodophenyl group |
| 3 | Hydrolysis and purification | Acid or base hydrolysis, aqueous workup, recrystallization or chromatography | Conversion to carboxylic acid and isolation of pure product |
The reaction times vary from several hours to overnight depending on scale and reagent purity. Temperature control is critical to maintain stereochemistry and avoid side reactions.
Analytical Data Supporting Preparation
NMR Spectroscopy : Characteristic peaks confirm the structure and stereochemistry.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 2-Iodobenzaldehyde, Cyclohexanone, Ethyl 2-chloroacetoacetate |
| Key Reactions | Alkylation, Aldol-type condensation |
| Reaction Conditions | Basic medium (K₂CO₃), polar aprotic solvents (DMF), controlled temperature |
| Stereochemistry | cis configuration maintained via reaction control |
| Purification | Hydrolysis, aqueous workup, recrystallization or chromatography |
| Characterization | NMR, IR, Mass spectrometry |
Chemical Reactions Analysis
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
Cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the molecular formula C15H17IO3 and a molecular weight of 372.20 g/mol, is a compound that has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its synthesis, chemical properties, biological activities, and potential therapeutic uses.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 2-iodobenzaldehyde with cyclohexanone. The process includes several steps:
- Starting Materials : The synthesis begins with 2-iodobenzaldehyde and cyclohexanone.
- Reaction Conditions : The formation of a carbon-carbon bond between the iodophenyl group and the cyclohexane ring is crucial.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.
The compound exhibits moderate solubility in organic solvents and limited solubility in water, which influences its biological interactions and applications .
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .
Biology
The compound is being investigated for its potential biological activities, particularly concerning its interactions with enzymes and receptors. Its structural properties enable it to engage in halogen bonding due to the presence of the iodophenyl group, while the carboxylic acid functional group facilitates hydrogen bonding . These interactions may modulate enzyme activity and influence biological pathways.
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on enzymes associated with neurodegenerative diseases. For instance, compounds analogous to this one have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
Case Studies
Recent studies have demonstrated that similar compounds exhibit significant inhibitory effects on various enzymes relevant to neurodegenerative diseases:
| Compound | Target Enzyme | IC50 Value (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.22 | Mixed |
| Compound B | Butyrylcholinesterase | 0.42 | Competitive |
| Compound C | BACE-1 | 0.23 | Mixed |
These findings indicate that this compound could potentially exhibit similar inhibitory effects due to its structural characteristics .
Mechanism of Action
The mechanism by which cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodophenyl group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
(a) Positional Isomers on the Cyclohexane Ring
- cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid : Differs in the placement of the 2-oxoethyl group on the cyclohexane ring (3-position instead of 2). This alters steric interactions and may affect binding to biological targets .
- trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid : A trans isomer with the iodine substituent on the phenyl ring’s 3-position, impacting electronic distribution and solubility .
(b) Halogen Substituent Variations
- 4-Bromophenyl Analog (CAS 736136-39-3) : Replaces iodine with bromine at the phenyl 4-position. Molecular formula: C₁₅H₁₇BrO₃ (325.2 g/mol). Bromine’s lower atomic weight and electronegativity compared to iodine reduce molecular weight and alter lipophilicity .
- 2-Bromophenyl Analog (CAS N/A) : Features bromine at the phenyl 2-position (C₁₅H₁₇BrO₃, 325.2 g/mol). The smaller bromine atom may decrease steric hindrance compared to iodine .
- 3-Chlorophenyl Analog (CAS 736136-40-6): Chlorine substituent at the phenyl 3-position (C₁₅H₁₇ClO₃, 280.75 g/mol).
(c) Phenyl Ring Substituent Modifications
- 4-Nitrophenyl Analog (CAS N/A): Substitutes iodine with a nitro group (NO₂) at the phenyl 4-position. The nitro group’s strong electron-withdrawing effect increases acidity of the carboxylic acid and reactivity in electrophilic substitutions .
- 2-Ethylbenzoyl Analog (CAS N/A): Replaces the 2-iodophenyl group with a 2-ethylbenzoyl moiety.
Stereochemical Variations
- Cis vs. Trans Hydroxycyclohexane Carboxylic Acids : Evidence from unrelated analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid, pKa 4.796 vs. trans isomer, pKa 4.682) suggests stereochemistry significantly impacts acidity. This implies cis-2-iodophenyl derivatives may exhibit distinct acid-base behavior compared to trans isomers .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Substituent Position |
|---|---|---|---|---|
| Target Compound (CAS 736136-47-3) | C₁₅H₁₇IO₃ | 372.2 | 2-Iodophenyl | Cyclohexane-2 |
| 4-Bromophenyl Analog (CAS 736136-39-3) | C₁₅H₁₇BrO₃ | 325.2 | 4-Bromophenyl | Cyclohexane-2 |
| 3-Chlorophenyl Analog (CAS 736136-40-6) | C₁₅H₁₇ClO₃ | 280.75 | 3-Chlorophenyl | Cyclohexane-2 |
| 4-Nitrophenyl Analog | C₁₅H₁₇NO₅ | ~315.3 | 4-Nitrophenyl | Cyclohexane-2 |
| 4-Iodophenyl Analog (CAS 735275-39-5) | C₁₅H₁₇IO₃ | 372.2 | 4-Iodophenyl | Cyclohexane-3 |
Key Observations :
- Halogen Effects : Iodine’s large atomic radius increases molecular weight and may enhance stability in radical reactions compared to bromine or chlorine.
- Substituent Position : Para-substituted derivatives (e.g., 4-iodophenyl) exhibit symmetrical electronic effects, whereas ortho-substituents (e.g., 2-iodophenyl) introduce steric strain .
Biological Activity
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H17IO3. This compound is notable for its unique structure, which includes an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biochemistry.
The compound exhibits several key chemical properties that influence its biological activity:
- Molecular Weight : 352.20 g/mol
- Solubility : Moderately soluble in organic solvents, with limited solubility in water.
- Functional Groups : Presence of a carboxylic acid allows for hydrogen bonding, while the iodophenyl group can engage in halogen bonding.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Halogen Bonding : The iodophenyl group can form halogen bonds with proteins or enzymes, potentially modulating their activity.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity towards target molecules .
Inhibition of Enzymatic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance:
| Compound | Target Enzyme | IC50 Value (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.22 | Mixed |
| Compound B | Butyrylcholinesterase | 0.42 | Competitive |
| Compound C | BACE-1 | 0.23 | Mixed |
These findings suggest that similar structural compounds may also inhibit critical enzymes involved in neurodegenerative diseases .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of structurally related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress and inflammation, leading to improved neuronal survival.
- Antimicrobial Activity : Another case study focused on the antimicrobial properties of related compounds against various bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential use as antimicrobial agents.
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for achieving stereochemical control in the synthesis of cis-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
- Methodological Answer : Stereoselective synthesis can be achieved via conjugate addition of homochiral lithium amides to cyclohexene derivatives. For example, homochiral lithium N-benzyl-N-α-methylbenzylamide enables high enantiomeric excess in β-amino acid precursors, as demonstrated in analogous cyclohexane-carboxylic acid syntheses . Key steps include:
- Use of chiral auxiliaries or catalysts to enforce cis stereochemistry.
- Characterization of intermediates via NMR and chiral HPLC to verify enantiopurity.
- Final deprotection/functionalization under mild conditions to preserve stereointegrity.
Q. Which analytical techniques are most effective for conformational analysis of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and torsional angles (e.g., χ₁ = 58.5°, χ₂ = -88.7° in constrained analogs) .
- Fluorescence lifetime measurements : Detect rotamer populations (e.g., biexponential decay indicating χ₂ = -100° and 80° rotamers) .
- Molecular mechanics simulations : Predict equilibrium rotamer distributions and validate experimental data .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its metabolic fate in anaerobic biodegradation pathways?
- Methodological Answer :
- Enzyme assays : Cell-free extracts from sulfate-reducing bacteria (e.g., Desulfobacterium N47) selectively convert cis-isomers via acyl-CoA dehydrogenase and hydratase activity, as shown for structurally related cyclohexane-carboxylic acids .
- Mass spectrometry : Track intermediates like pimeloyl-CoA and glutaryl-CoA to confirm pathway progression .
- Isomer-specific activity tests : Compare cis vs. trans isomers in enzymatic assays to rule out dead-end products .
Q. What experimental approaches resolve contradictions in fluorescence decay data attributed to rotamer heterogeneity?
- Methodological Answer :
- Time-resolved fluorescence spectroscopy : Quantify lifetime components (e.g., 3.1 ns and 0.3 ns) to assign rotamers .
- Isotope exchange experiments : Validate intramolecular proton transfer rates (e.g., H-D exchange at indole C4/C5) .
- Temperature-dependent studies : Differentiate electron-transfer (χ₂ = -100°) vs. proton-transfer (χ₂ = 80°) quenching mechanisms .
Q. How can researchers address challenges in isolating reactive intermediates during enzymatic degradation?
- Methodological Answer :
- Stopped-flow kinetics : Capture transient intermediates like 2,3-dehydropimeloyl-CoA .
- Anaerobic reaction chambers : Maintain oxygen-free conditions to prevent side reactions in sulfate-reducing systems .
- CoA-thioester stabilization : Use alkylation or thiol-trapping agents (e.g., iodoacetamide) to isolate intermediates .
Data Interpretation & Best Practices
Q. How should researchers reconcile discrepancies between computational rotamer predictions and experimental fluorescence data?
- Methodological Answer :
- Free energy calculations : Refine molecular mechanics parameters using experimental χ₁/χ₂ angles from X-ray data .
- Dynamic NMR spectroscopy : Probe rotamer interconversion rates in solution to identify undetected minor conformers .
- Multivariate analysis : Correlate fluorescence amplitudes with simulated rotamer Boltzmann distributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
